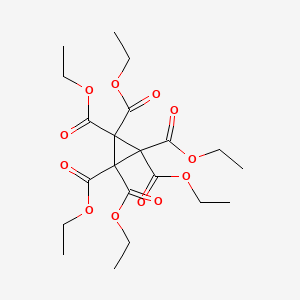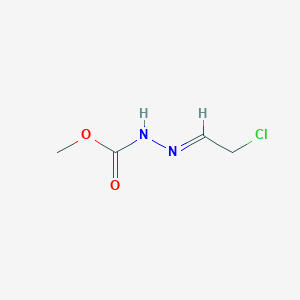
Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate is a compound belonging to the carbamate family Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate typically involves the reaction of methyl carbamate with 2-chloroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug design and development, particularly as a precursor for prodrugs.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in pest control
Wirkmechanismus
The mechanism of action of Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. This mechanism is similar to that of other carbamate pesticides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbaryl: Another carbamate pesticide with similar acetylcholinesterase inhibition properties.
Aldicarb: Known for its high toxicity and effectiveness as a pesticide.
Organophosphates: Although structurally different, they share a similar mechanism of action by inhibiting acetylcholinesterase
Uniqueness
Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.
Eigenschaften
CAS-Nummer |
62105-87-7 |
|---|---|
Molekularformel |
C4H7ClN2O2 |
Molekulargewicht |
150.56 g/mol |
IUPAC-Name |
methyl N-(2-chloroethylideneamino)carbamate |
InChI |
InChI=1S/C4H7ClN2O2/c1-9-4(8)7-6-3-2-5/h3H,2H2,1H3,(H,7,8) |
InChI-Schlüssel |
LDIFTOMBDSYABR-UHFFFAOYSA-N |
SMILES |
COC(=O)NN=CCCl |
Isomerische SMILES |
COC(=O)N/N=C/CCl |
Kanonische SMILES |
COC(=O)NN=CCCl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


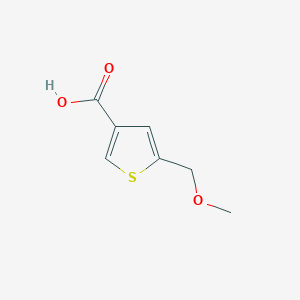
![Quinoline, 1-[(2,4-dinitrophenyl)methyl]-1,2,3,4-tetrahydro-](/img/structure/B1658696.png)

![N-butyl-1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B1658701.png)
![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B1658702.png)
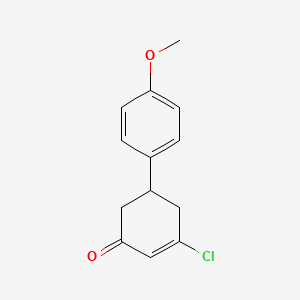
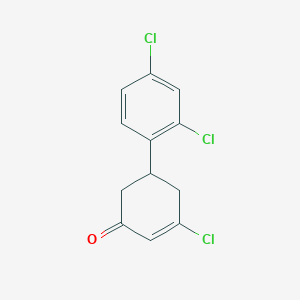
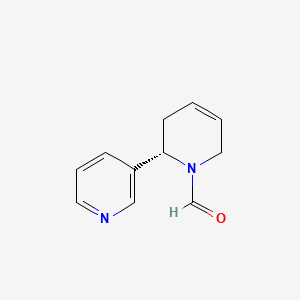
![N'-{[(4-iodophenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B1658708.png)
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-iodobenzoate](/img/structure/B1658709.png)


![(5E)-5-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658715.png)
